molecular formula C19H25N3O5 B6972556 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide

Cat. No.: B6972556
M. Wt: 375.4 g/mol
InChI Key: QWKQOBWXKMIGKL-UHFFFAOYSA-N
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Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide is a synthetic organic compound. It belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Attachment of the phenoxy group: This step involves the reaction of the imidazolidinone intermediate with a phenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the propanamide moiety: This can be done through amidation reactions, where the amine group of the imidazolidinone reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, or PCC (pyridinium chlorochromate).

    Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where imidazolidinone derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals, polymers, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: By acting as an agonist or antagonist at receptor sites.

    DNA/RNA interaction: By intercalating into nucleic acids or inhibiting their synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]acetamide
  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]butanamide

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide is unique due to its specific structural features, such as the presence of the imidazolidinone ring and the phenoxypropanamide moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-5-19(4)17(25)22(18(26)20-19)21-16(24)13(3)27-15-10-8-14(9-11-15)7-6-12(2)23/h8-11,13H,5-7H2,1-4H3,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQOBWXKMIGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC2=CC=C(C=C2)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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